Dihydroxylysinonorleucine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21895-67-0 |
|---|---|
Molecular Formula |
C12H25N3O5 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
(2S,5S)-2-amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C12H25N3O5/c13-9(11(17)18)3-1-2-6-15-7-8(16)4-5-10(14)12(19)20/h8-10,15-16H,1-7,13-14H2,(H,17,18)(H,19,20)/t8-,9?,10-/m0/s1 |
InChI Key |
SWTKBYSXMULFHZ-SMILAEQMSA-N |
Isomeric SMILES |
C(CCNC[C@H](CC[C@@H](C(=O)O)N)O)CC(C(=O)O)N |
Canonical SMILES |
C(CCNCC(CCC(C(=O)O)N)O)CC(C(=O)O)N |
Synonyms |
5-hydroxylysinonorleucine 5-hydroxylysylnorleucine delta-hydroxy-Lys-Nle delta-hydroxylysylnorleucine delta-hydroxylysylnorleucine, (L)-(2S)-isomer HLNL hydroxylysinonorleucine |
Origin of Product |
United States |
Early Biochemical Investigations into Collagen Stabilization
The quest to understand the immense tensile strength of collagen fibers dates back to the mid-20th century. Early researchers recognized that the simple aggregation of tropocollagen molecules was insufficient to explain the stability of collagen in tissues. This led to the hypothesis that covalent cross-links must exist, acting as molecular "rivets" to fortify the collagenous framework.
Initial studies focused on the changes in collagen properties with age. It was observed that older tissues exhibited decreased solubility and increased resistance to chemical and enzymatic degradation, suggesting a progressive increase in the degree of cross-linking. These early investigations laid the conceptual groundwork for the search for the specific chemical entities responsible for this stabilization. The focus turned to identifying the amino acid residues involved in these cross-linking reactions, with lysine (B10760008) and hydroxylysine emerging as primary candidates due to their reactive side chains.
Methodological Advances Leading to Its Identification
The definitive identification of delta-hydroxylysylnorleucine and other related cross-links was made possible by a convergence of innovative biochemical techniques in the 1960s and early 1970s.
A pivotal breakthrough was the use of sodium borohydride (B1222165) (NaBH₄) to stabilize the labile Schiff base and keto-amine cross-links. nih.govnih.gov This reduction step converted the unstable intermediates into chemically stable, reduced forms that could withstand the harsh conditions of acid hydrolysis, a necessary step for breaking down the collagen protein into its constituent amino acids for analysis.
Following reduction and hydrolysis, researchers employed a combination of analytical techniques to separate and identify the novel cross-linking amino acids.
| Analytical Technique | Application in Cross-Link Discovery |
| Ion-Exchange Chromatography | This was the primary method for separating the complex mixture of amino acids and cross-linked compounds present in the collagen hydrolysate. By using carefully controlled buffer gradients, researchers could resolve different components based on their charge and chemical properties. |
| Paper Chromatography | Used in conjunction with ion-exchange chromatography, this technique provided an additional dimension of separation, further purifying the isolated cross-link compounds. |
| Radiolabeling | The use of tritiated sodium borohydride ([³H]NaBH₄) was instrumental in tracking the reducible cross-links. The radioactive label allowed for the sensitive detection of these compounds during chromatographic separation, even at very low concentrations. |
Through the meticulous application of these methods, scientists were able to isolate and characterize a number of reducible cross-links, including hydroxylysinonorleucine (HLNL) and dihydroxylysinonorleucine (DHLNL), the latter being a more hydroxylated form. Delta-hydroxylysylnorleucine was identified as a key component within this family of cross-links.
Context of Its Classification As an Immature or Reducible Cross Link
Chemical Structure Elucidation and Confirmation
The precise chemical structure of delta-hydroxylysylnorleucine has been determined through a combination of advanced analytical techniques. nih.gov Initially isolated from various connective tissues, its composition was confirmed through methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Tandem mass spectrometry has been instrumental in identifying the mass of singly and doubly charged ions of HLNL, found to be 292.1865 m/z and 146.5970 m/z, respectively. nih.gov Further structural details are revealed through fragmentation analysis.
High-resolution NMR spectroscopy, including 1H, 13C, and DEPT-135, has been pivotal in fully resolving the chemical structure of Δ-HLNL. nih.gov Two-dimensional NMR techniques such as COSY and HSQC have provided further confirmation of its covalent bonding and spatial arrangement. nih.gov These analyses have definitively established its structure as a derivative of lysine and hydroxylysine, linked via an aldimine bond that is subsequently reduced in vivo. The molecular formula for delta-hydroxylysylnorleucine is C12H25N3O5. nih.gov
| Analytical Technique | Key Findings for Δ-HLNL Structure |
| Tandem Mass Spectrometry | Determined the mass-to-charge ratio of singly (292.1865 m/z) and doubly (146.5970 m/z) charged ions. nih.gov |
| 1H NMR Spectroscopy | Provided information on the chemical environment of hydrogen atoms. nih.govlibretexts.org |
| 13C NMR Spectroscopy | Revealed the presence of diastereomers through doubled-up peaks at 67.84 and 67.91 ppm. nih.gov |
| DEPT-135 | Helped in distinguishing between CH, CH2, and CH3 groups. nih.gov |
| COSY (Correlation Spectroscopy) | Confirmed the connectivity of protons within the molecule. nih.gov |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlated proton and carbon signals, confirming the C-H framework. nih.gov |
Stereoisomerism and Diastereomeric Forms of Delta-Hydroxylysylnorleucine
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. masterorganicchemistry.com Due to the presence of multiple chiral centers in its structure, delta-hydroxylysylnorleucine can exist as several stereoisomers. numberanalytics.com Diastereomers are a class of stereoisomers that are not mirror images of each other and have different physical properties. numberanalytics.comlibretexts.org
The existence of diastereomeric forms of Δ-HLNL has been confirmed through high-resolution analytical methods. Notably, 13C NMR spectroscopy of purified Δ-HLNL has shown a distinct "doubled-up" peak, indicating the presence of at least two diastereomers that are chiroptically indistinguishable. nih.gov This suggests that while they have the same optical rotation properties, they differ in their spatial arrangement.
Advanced liquid chromatography techniques, such as ion-pair reversed-phase liquid chromatography and anion exchange chromatography, are often employed to separate and characterize diastereomers of complex biomolecules. nih.gov These methods, coupled with mass spectrometry, allow for the sensitive detection and quantification of different stereoisomeric forms.
The specific stereochemistry of delta-hydroxylysylnorleucine has significant implications for its role in collagen cross-linking. The different spatial arrangements of the diastereomers can influence how they interact with neighboring collagen molecules within the fibril. nih.gov
It is hypothesized that the specific configuration of these diastereomers may affect the organization of collagen into distinct fibril orientations. nih.gov This, in turn, could impact the mechanical properties and biological function of various connective tissues. For instance, alterations in the ratio of different cross-links, including the diastereomers of Δ-HLNL, have been observed in certain pathological conditions, suggesting a role for stereochemistry in tissue health and disease. nih.gov
Conformation and Flexibility within Collagenous Structures
Within the highly organized, quasi-crystalline structure of a collagen fibril, the conformation and flexibility of the cross-linking molecules are crucial for maintaining structural integrity. The delta-hydroxylysylnorleucine cross-link, situated in the "hole" regions of the collagen fibril, provides a flexible yet strong linkage between adjacent collagen molecules.
Biosynthesis and Enzymatic Pathways of Delta Hydroxylysylnorleucine Formation
Precursors and Substrates in the Collagen Cross-Linking Cascade
The journey to forming delta-hydroxylysylnorleucine begins with specific lysine (B10760008) and hydroxylysine residues within the collagen polypeptide chains. researchgate.net These amino acids, located in the telopeptide and triple-helical domains of procollagen (B1174764) molecules, serve as the primary substrates. tandfonline.comportlandpress.com The process is initiated after the procollagen molecules are secreted into the extracellular space and undergo cleavage of their N- and C-propeptides, allowing them to assemble into fibrils. portlandpress.com
Role of Lysyl Hydroxylation in Lysine-Derived Aldehyde Formation
A pivotal step in this cascade is the hydroxylation of specific lysine residues to form hydroxylysine. nih.govcreative-proteomics.com This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs). tandfonline.comcreative-proteomics.com The extent and location of lysyl hydroxylation are critical determinants of the subsequent cross-linking pathways and vary depending on the tissue type. nih.govnasa.gov This modification is crucial for the formation of hydroxyallysine, the aldehyde precursor to delta-hydroxylysylnorleucine. portlandpress.commdpi.com
Mechanism of Aldol (B89426) Condensation Leading to Delta-Hydroxylysylnorleucine
The formation of the initial cross-link involves an aldol condensation reaction. pnas.orgnih.gov This occurs when two allysine (B42369) residues, which are lysine-derived aldehydes, react to form an α,β-unsaturated aldol condensation product. nih.govmeatscience.org This intramolecular cross-link is considered an intermediate that can then participate in the formation of more complex, intermolecular cross-links. pnas.orgpnas.org
Enzymatic Catalysis by Lysyl Oxidases and Their Isoforms
The conversion of lysine and hydroxylysine residues into their corresponding aldehydes, allysine and hydroxyallysine, is catalyzed by the lysyl oxidase (LOX) family of enzymes. researchgate.netnih.govnih.gov These copper-dependent enzymes play a crucial role in initiating the cross-linking process. nih.govwikipedia.org
Specificity of Lysyl Oxidase Isoforms in Delta-Hydroxylysylnorleucine Synthesis
The LOX family consists of five isoforms (LOX and LOXL1-4), and while they all contribute to collagen cross-linking, they exhibit some degree of substrate and tissue specificity. portlandpress.comnih.govimrpress.com For instance, LOX is the most abundantly expressed isoform in many tissues. nih.gov While direct comparative analyses of the substrate specificities of all five purified isoforms are not fully established, it is known that the sequence surrounding the target lysine residue influences the enzyme's activity. imrpress.comnih.govnih.gov Post-translational modifications can also alter the substrate preference of LOX isoforms. imrpress.com
Cofactor Requirements and Reaction Conditions for Enzymatic Formation
The catalytic activity of lysyl oxidases is dependent on a copper ion and a unique cofactor called lysyl tyrosylquinone (LTQ). mdpi.comnih.govwikipedia.org The incorporation of copper is essential for optimal enzyme function. nih.gov The formation of the active enzyme involves proteolytic processing of a proenzyme precursor in the extracellular environment. nih.govresearchgate.net
Subsequent Maturation Pathways and Conversion to Higher-Order Cross-Links
The initially formed divalent cross-links, such as delta-hydroxylysylnorleucine, are considered "immature." researchgate.net Over time, these can undergo further reactions to form more stable, trivalent cross-links like pyridinolines. researchgate.nettandfonline.com The specific maturation pathways and the types of mature cross-links formed are influenced by the initial pattern of lysyl hydroxylation. portlandpress.com For instance, hydroxylysylpyridinoline (HP) is formed from two hydroxyallysine residues and one hydroxylysine residue. tandfonline.com The conversion to these higher-order cross-links contributes to the long-term stability and reduced degradability of collagen fibers, a process that has implications in conditions like fibrosis. portlandpress.com
Interactive Data Table: Key Molecules in Delta-Hydroxylysylnorleucine Biosynthesis
| Molecule Name | Abbreviation | Role |
| Lysine | Lys | Precursor amino acid |
| Hydroxylysine | Hyl | Hydroxylated precursor |
| Allysine | Aldehyde form of Lysine | |
| Hydroxyallysine | Aldehyde form of Hydroxylysine | |
| delta-Hydroxylysylnorleucine | DHLNL | Divalent cross-link |
| Lysyl Oxidase | LOX | Enzyme catalyzing aldehyde formation |
| Lysyl Hydroxylase | LH | Enzyme catalyzing hydroxylation |
| Lysyl tyrosylquinone | LTQ | Cofactor for Lysyl Oxidase |
| Copper | Cu2+ | Cofactor for Lysyl Oxidase |
Role in Extracellular Matrix Assembly, Stability, and Biomechanics
Contribution to Collagen Fibril Structure and Integrity
The assembly of collagen molecules into highly organized fibrils is a cornerstone of connective tissue structure, and δ-HLNL is integral to this process. The formation of these initial cross-links is essential for the stabilization of the newly formed collagen fibrils. Research has demonstrated that the inhibition of lysyl oxidase, the enzyme responsible for initiating the cross-linking cascade that forms δ-HLNL, leads to structurally abnormal collagen fibrils with irregular profiles and widely dispersed diameters. nih.gov This highlights the importance of δ-HLNL in dictating the correct shape and organization of collagen fibrils. nih.gov
The presence of δ-HLNL, as an early-stage cross-link, helps to lock collagen molecules into their characteristic quarter-staggered array, providing the initial stability required for the fibril to withstand cellular and mechanical forces during tissue development and remodeling. While δ-HLNL is considered an "immature" cross-link, its role in the foundational integrity of the collagen fibril is paramount for the subsequent maturation and long-term stability of the ECM.
Influence on the Mechanical Properties of Collagenous Tissues
The mechanical resilience of connective tissues is directly tied to the composition and organization of their extracellular matrix, particularly the nature of the collagen cross-linking.
The density and type of cross-links within a collagen fibril dictate its mechanical response. The presence of these cross-links creates an interconnected fibrillar material with tunable toughness and strength. nih.gov While mature cross-links provide greater stiffness, the initial formation of δ-HLNL is essential for establishing the baseline mechanical competence of the tissue. The elasticity of connective tissues is also influenced by their cross-link profile. The cross-linking of elastin, another key ECM protein, is also mediated by lysyl oxidase and is crucial for the elastic recoil of tissues. nih.gov
The stiffness of a tissue, or its resistance to deformation, is significantly influenced by the degree and nature of collagen cross-linking. The enzymatic cross-linking of collagen contributes to the stiffness and mechanical properties of the ECM. portlandpress.comnih.gov While mature cross-links are more directly associated with increased tissue stiffness, the initial formation of δ-HLNL is a prerequisite for this process.
Studies on various connective tissues have shown that cross-link density can be more influential than collagen content in determining tensile stiffness. plos.org The presence of these cross-links helps to distribute load effectively across the tissue, enhancing its load-bearing capacity. The conversion of immature cross-links like δ-HLNL to mature forms over time contributes to the age-related increase in tissue stiffness.
Interactions with Other Extracellular Matrix Components
The function of δ-HLNL is not carried out in isolation; it occurs within the complex and dynamic environment of the extracellular matrix, where it interacts with a host of other molecules.
While direct binding studies between δ-HLNL and glycosaminoglycans (GAGs) or proteoglycans are not extensively documented, the intimate relationship between collagen cross-linking and these molecules is well-established. Proteoglycans are known to regulate collagen fibrillogenesis. biorxiv.org For instance, certain proteoglycans can influence the diameter and organization of collagen fibrils, the very structures stabilized by δ-HLNL.
The regulation of lysyl oxidase activity, the enzyme that produces the precursors to δ-HLNL, can be influenced by proteoglycans. nih.gov Given that GAGs and proteoglycans are integral components of the ECM, their spatial and temporal co-localization with forming collagen fibrils suggests a functional interplay with the cross-linking process, including the formation of δ-HLNL. The binding of various proteins to proteoglycans is a critical aspect of ECM organization and cell signaling. ebi.ac.uknih.govnih.govplos.org
The extracellular matrix is a rich environment of non-collagenous proteins (NCPs) that play crucial roles in matrix assembly and function. The cross-linking of collagen, including the formation of δ-HLNL, is a key event that influences the interaction of collagen with these NCPs. The stabilization of the collagen fibril by δ-HLNL provides a scaffold for the binding and organization of various NCPs.
Advanced Analytical Methodologies for Research on Delta Hydroxylysylnorleucine
Isolation and Purification Techniques from Biological Samples
The initial and most critical step in the analysis of δ-HLNL from biological sources, such as skin or bone, is its effective isolation and purification. This process is essential to remove interfering compounds and concentrate the analyte for subsequent characterization.
Chromatographic Separations (e.g., HPLC, Size Exclusion Chromatography)
Chromatographic techniques are central to the purification of δ-HLNL. The choice of method depends on the sample matrix and the required purity.
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. In the context of δ-HLNL, which is a component of collagen, SEC has been successfully used as a purification step. For instance, δ-HLNL has been isolated from bovine skin in high purity through a sequential process that includes size exclusion chromatography following an initial separation on preparative fibrous cellulose. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used for the analysis of collagen cross-links. nih.gov Normal-phase HPLC systems, utilizing an amino-propyl-bonded silica (B1680970) column, have proven effective in resolving δ-HLNL from other amino acids and related compounds. nih.gov A modified gradient elution with a solvent system of acetonitrile (B52724) and potassium phosphate (B84403) buffer can achieve full resolution of radiolabeled components from reduced collagen in a single run of less than 80 minutes. nih.gov Age-related changes in δ-HLNL in human connective tissues have also been investigated using HPLC systems. nih.gov
| Technique | Stationary Phase/Column | Key Application | Reference |
|---|---|---|---|
| Size Exclusion Chromatography | Not specified | Purification from bovine skin extract | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Amino-propyl-bonded silica | Resolution of reduced collagen cross-links | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Not specified | Analysis of cross-links in ancient bone | nih.gov |
Derivatization Strategies for Enhanced Detection
To improve the sensitivity and selectivity of δ-HLNL detection, particularly when coupled with chromatographic separation, derivatization strategies are often employed.
O-phthalaldehyde (OPA) Derivatization: Reducible cross-links, including δ-HLNL, can be detected following post-column derivatization with O-phthalaldehyde. nih.gov This method enhances the fluorescence of the analyte, allowing for sensitive detection. nih.gov The linear range for OPA-derivatized cross-links has been reported as 20-600 pmol. nih.gov
Fluorescamine: This reagent has also been utilized in the context of HPLC analysis of collagen cross-links, serving a similar purpose of enhancing detection. nih.gov
2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII): While not specific to δ-HLNL, a novel post-column derivatization method using BBII has been developed to boost the detection sensitivity of hydroxyl-containing metabolites in liquid chromatography-mass spectrometry (LC-MS). nih.gov This approach, which enhances ionization efficiency, could potentially be applied to improve δ-HLNL detection. nih.gov
Spectroscopic Characterization
Following isolation and purification, spectroscopic methods are indispensable for the definitive structural assignment and quantification of δ-HLNL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for the unambiguous determination of molecular structure. High-resolution NMR has been instrumental in characterizing δ-HLNL.
Structural Resolution: The complete chemical structure of δ-HLNL isolated from bovine skin has been resolved using a combination of 1H, 13C, and DEPT-135 high-resolution NMR spectroscopy. nih.gov Two-dimensional NMR techniques such as COSY and HSQC have also been applied for the first time to this compound, providing detailed connectivity information. nih.gov
Diastereomer Identification: 13C NMR analysis of purified δ-HLNL revealed a doubled-up peak at 67.84 and 67.91 ppm. nih.gov This observation provided corroborating evidence for the existence of a diastereomeric form of this immature collagen crosslink. nih.gov
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
Molecular Mass Determination: Tandem mass spectrometry has been used to analyze purified δ-HLNL. The mass-to-charge ratio (m/z) for the singly charged ion was determined to be 292.1865, and for the doubly charged ion, it was 146.5970. nih.gov The compound has a molecular formula of C12H25N3O5 and a computed molecular weight of 291.34 g/mol . nih.gov
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Molecular Formula | C12H25N3O5 | Computed | nih.gov |
| Molecular Weight | 291.34 g/mol | Computed | nih.gov |
| m/z (singly charged ion) | 292.1865 | Tandem MS | nih.gov |
| m/z (doubly charged ion) | 146.5970 | Tandem MS | nih.gov |
Fluorescence Detection Principles for Quantification
Fluorescence detection, often coupled with HPLC, is a highly sensitive method for quantifying δ-HLNL.
Detection Principle: Fluorescence detectors measure the light emitted by a fluorescent compound after it has been excited by light of a specific wavelength. bmglabtech.com The intensity of the emitted light is measured in Relative Fluorescent Units (RFU) and is proportional to the concentration of the analyte, allowing for quantification. bmglabtech.com This method generally offers superior sensitivity compared to absorbance-based detection. bmglabtech.com
Application to δ-HLNL: As mentioned, δ-HLNL itself is not naturally fluorescent. Its quantification via fluorescence relies on derivatization with fluorescent tags like O-phthalaldehyde. nih.gov In HPLC systems, a post-column reaction introduces the fluorescent tag to the separated analyte just before it enters the fluorescence detector. nih.gov This approach enables the sensitive and selective quantification of δ-HLNL in complex biological samples, with an amount as low as 0.25 mg of hydrolyzed collagen being sufficient for analysis. nih.gov
Quantitative Analysis Approaches
The accurate quantification of delta-hydroxylysylnorleucine (δ-HLNL) is crucial for understanding its role in the structural integrity of collagen and the pathogenesis of various diseases. This is achieved through sophisticated analytical methodologies that can be broadly categorized into relative and absolute quantification, underpinned by the development and use of appropriate standards and reference materials.
Absolute and Relative Quantification Methods
The choice between absolute and relative quantification of δ-HLNL depends on the specific research question. While relative quantification is often sufficient for comparing changes across different biological states, absolute quantification provides precise molar amounts, which is essential for detailed biochemical and clinical studies.
Relative Quantification
Relative quantification of δ-HLNL is commonly employed to assess changes in its abundance in tissues under different physiological or pathological conditions. This approach measures the amount of δ-HLNL relative to an internal standard or another component of the tissue, such as total collagen content.
A prevalent method for relative quantification involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov In this technique, tissue samples are first hydrolyzed to break down collagen into its constituent amino acids and cross-links. The resulting hydrolysate is then analyzed by LC-MS/MS, where δ-HLNL is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.
To account for variations in sample size and collagen content, the measured amount of δ-HLNL is often normalized. A common normalization strategy is to express the quantity of δ-HLNL relative to the total collagen content, which is typically estimated by measuring the amount of hydroxyproline, an amino acid abundant in collagen. frontiersin.org This provides a "cross-link density" value, which represents the number of δ-HLNL cross-links per collagen molecule. nih.gov Other normalization methods include using the total protein concentration of the sample or the sample's dry weight. mdpi.comnih.gov
For instance, studies on fibrotic lung tissue have utilized relative quantification to demonstrate an increase in δ-HLNL compared to healthy tissue, indicating altered collagen metabolism in fibrosis. mdpi.comnih.gov Similarly, research on cervical remodeling during pregnancy has used relative quantification to track changes in the ratio of immature cross-links like δ-HLNL to mature cross-links. nih.gov
Absolute Quantification
Absolute quantification aims to determine the exact molar amount of δ-HLNL in a sample. This is a more demanding approach that requires a well-characterized, pure standard of δ-HLNL. The gold standard for absolute quantification is isotope dilution mass spectrometry (IDMS). sepscience.com
In this method, a known amount of a stable isotope-labeled version of δ-HLNL (e.g., containing ¹³C or ¹⁵N) is added to the sample as an internal standard before analysis. sepscience.com Because the labeled standard is chemically identical to the endogenous δ-HLNL, it co-elutes during chromatography and is detected by the mass spectrometer. The ratio of the signal intensity of the endogenous (light) δ-HLNL to the spiked-in (heavy) labeled standard allows for the precise calculation of the absolute concentration of δ-HLNL in the original sample. nih.gov
While the application of absolute quantification specifically for δ-HLNL is not extensively detailed in the literature, the principles are well-established in proteomics and amino acid analysis. nih.gov The development of a robust absolute quantification method for δ-HLNL would be invaluable for establishing baseline physiological concentrations and for the clinical monitoring of diseases affecting collagen metabolism.
Table 1: Comparison of Relative and Absolute Quantification Methods for Delta-Hydroxylysylnorleucine
| Feature | Relative Quantification | Absolute Quantification |
|---|---|---|
| Goal | Compares the amount of δ-HLNL between samples. | Determines the exact molar amount of δ-HLNL in a sample. |
| Primary Method | LC-MS/MS | Isotope Dilution Mass Spectrometry (IDMS) |
| Standard Required | Not always necessary, but can improve precision. | A pure, stable isotope-labeled internal standard of δ-HLNL is essential. |
| Normalization | Typically normalized to total collagen (via hydroxyproline), total protein, or sample weight. | The use of an internal standard inherently corrects for variations in sample processing and instrument response. |
| Output | Fold change, ratio, or arbitrary units. | Molar concentration (e.g., pmol/mg of tissue). |
| Application | Comparing disease vs. healthy states, monitoring treatment effects. | Establishing reference ranges, detailed biochemical studies, clinical diagnostics. |
Molecular and Cellular Regulation of Delta Hydroxylysylnorleucine Turnover
Transcriptional and Translational Control of Cross-Linking Enzymes
The biosynthesis of Δ-DHLNL is critically dependent on the enzymatic activities of lysyl hydroxylases (LHs), specifically the product of the PLOD2 gene (LH2), and the lysyl oxidase (LOX) family of enzymes. The expression of these enzymes is tightly regulated at both the transcriptional and translational levels by a variety of signaling molecules and environmental cues.
Key enzymes involved are procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs) and lysyl oxidases (LOXs). spandidos-publications.com The PLOD gene family, including PLOD1, PLOD2, and PLOD3, encodes the lysyl hydroxylase enzymes that hydroxylate lysine (B10760008) residues on procollagen (B1174764). mdpi.com Specifically, LH2, encoded by PLOD2, is responsible for hydroxylating lysine residues within the collagen telopeptides, a prerequisite for the formation of pyridinoline (B42742) cross-links like Δ-DHLNL. mdpi.com The LOX family of copper-dependent enzymes, including LOX and LOX-like proteins (LOXL1-4), catalyzes the oxidative deamination of lysine and hydroxylysine residues to form reactive aldehydes, which is the initial and rate-limiting step in collagen cross-linking. nih.govnih.govuniprot.org
The expression of these enzymes is modulated by various factors, ensuring that cross-linking activity matches the physiological demands of tissue development, remodeling, and repair. mdpi.com
Key Transcriptional Regulators:
Transforming Growth Factor-beta (TGF-β): A potent profibrotic cytokine, TGF-β is a major inducer of both PLOD2 and LOX gene expression. nih.govum.esnih.gov This regulation is central to wound healing and fibrotic processes, where increased collagen deposition and cross-linking are prominent features. um.es The signaling cascade often involves the SMAD pathway. nih.gov
Hypoxia-Inducible Factor-1α (HIF-1α): Low oxygen tension, or hypoxia, is a powerful stimulus for the expression of LOX and PLOD2. nih.govnih.govsoton.ac.uk HIF-1α, a key transcription factor stabilized under hypoxic conditions, binds to hypoxia-response elements (HREs) in the promoter regions of these genes, upregulating their transcription. nih.govsoton.ac.uk This mechanism is crucial in development and in pathological conditions like tumors and fibrosis. nih.govsoton.ac.uk
Other Growth Factors and Cytokines: Platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and angiotensin II have also been shown to regulate LOX expression. nih.gov These factors often play roles in cellular proliferation, migration, and matrix synthesis, linking cross-linking activity to broader cellular programs.
Research has shown a direct correlation between the gene expression of Plod2 and Lox and the concentration of pyridinoline cross-links in bone tissue, underscoring the importance of this transcriptional control. biorxiv.org For instance, studies in mouse models have demonstrated that Lox expression is significantly and positively correlated with the formation of both immature (dihydroxylysinonorleucine) and mature pyridinoline cross-links. biorxiv.org
| Enzyme | Gene | Key Transcriptional Activators | Cellular Context/Effect |
|---|---|---|---|
| Lysyl Hydroxylase 2 (LH2) | PLOD2 | TGF-β, HIF-1α | Essential for telopeptide lysine hydroxylation, directing the pathway toward pyridinoline cross-links. mdpi.comnih.gov Upregulated in fibrosis and hypoxia. mdpi.comsoton.ac.uk |
| Lysyl Oxidase (LOX) | LOX | TGF-β, HIF-1α, PDGF, FGF | Initiates cross-linking by oxidizing lysine/hydroxylysine residues. nih.govnih.gov Expression is elevated in tissue repair, fibrosis, and cancer. nih.govnih.gov |
Post-Translational Modifications Affecting Delta-Hydroxylysylnorleucine Precursors
Following translation, the enzymes responsible for Δ-DHLNL formation and the collagen substrate itself undergo critical post-translational modifications (PTMs). These modifications directly influence enzyme activity, localization, and the specific type of cross-links formed.
Enzyme Modifications:
Lysyl Oxidase (LOX): LOX is synthesized as an inactive preproprotein that undergoes several modifications to become a functional, mature enzyme. nih.gov It is secreted as a glycosylated proenzyme (pro-LOX), and in the extracellular space, the N-terminal propeptide is proteolytically cleaved by bone morphogenetic protein-1 (BMP-1) to yield the smaller, active 32-kDa enzyme. nih.govnih.gov This cleavage is a crucial activation step. Furthermore, the enzyme requires the copper-catalyzed formation of a lysine tyrosylquinone (LTQ) cofactor for its catalytic activity. nih.gov
Lysyl Hydroxylases (PLODs): The PLOD enzymes are active as homodimers located within the endoplasmic reticulum. nih.gov They require iron (Fe²⁺) and ascorbate (B8700270) as co-factors to catalyze the hydroxylation of lysyl residues in procollagen peptides. mdpi.com The availability of these co-factors can therefore regulate the extent of lysine hydroxylation.
Collagen Substrate Modifications:
The journey from a newly synthesized procollagen chain to a cross-linked fibril involves a precise sequence of intracellular and extracellular PTMs. mdpi.compreprints.org
Hydroxylation: Inside the endoplasmic reticulum, specific lysine residues on the procollagen α-chains are hydroxylated by PLOD enzymes. mdpi.com The hydroxylation of lysine residues in the telopeptide regions by LH2 is the determining step for the formation of hydroxylysine-aldehyde pathway cross-links, including Δ-DHLNL. mdpi.com
Glycosylation: Some of the newly formed hydroxylysine residues are subsequently glycosylated with galactose or glucosylgalactose. mdpi.com The extent of glycosylation can influence the type of cross-links that form, as glycosylated hydroxylysines may be sterically hindered from participating in cross-link reactions.
These modifications are essential for the proper folding of procollagen into its triple-helical conformation and for stabilizing the final supramolecular structure of collagen fibrils. mdpi.com
| Molecule | Post-Translational Modification | Regulator/Cofactor | Significance for Δ-DHLNL Formation |
|---|---|---|---|
| Lysyl Oxidase (LOX) | Proteolytic cleavage of propeptide | BMP-1 | Activates the enzyme in the extracellular space. nih.govnih.gov |
| Cofactor (LTQ) formation | Copper (Cu²⁺) | Essential for catalytic amine oxidase activity. nih.gov | |
| Lysyl Hydroxylase (PLODs) | Cofactor binding | Iron (Fe²⁺), Ascorbate | Required for the hydroxylation of lysine residues. mdpi.com |
| Procollagen | Lysine Hydroxylation | PLOD2 (for telopeptides) | Creates the hydroxylysine precursors for Δ-DHLNL. mdpi.com |
| Hydroxylysine Glycosylation | Galactosyl- and Glucosyltransferases | Can influence cross-link type and location by modifying potential cross-linking sites. mdpi.com |
Cellular Processes Governing Collagen Secretion and Fibrillogenesis
The formation of Δ-DHLNL occurs in the extracellular space but is orchestrated by complex cellular processes that control the synthesis, secretion, and assembly of collagen molecules into fibrils. nih.govnih.gov
Synthesis and Secretion: Collagen is initially synthesized as procollagen on ribosomes and translocated into the endoplasmic reticulum, where it undergoes the PTMs described above (hydroxylation, glycosylation) and folds into a triple helix. researchgate.net It is then transported through the Golgi apparatus and secreted from the cell via vesicles. researchgate.netmdpi.com
Procollagen Processing: Once in the extracellular space, the N- and C-terminal propeptides of procollagen are cleaved by specific proteinases (ADAMTS and BMP-1, respectively). mdpi.com This cleavage converts procollagen into tropocollagen, the basic monomeric unit that is now capable of self-assembly. mdpi.com
Fibrillogenesis: Tropocollagen molecules spontaneously self-assemble into highly ordered, D-periodic staggered arrays known as collagen fibrils. nih.govcapes.gov.br This self-assembly process is not random but is guided by cellular activities to ensure proper tissue architecture. nih.govcapes.gov.br
Role of Fibronectin and Integrins: The assembly of a collagen matrix is closely linked to a pre-existing fibronectin (FN) matrix. researchgate.netnih.gov Cells use integrin receptors (e.g., α5β1) to bind and stretch FN, creating an FN fibrillar scaffold. researchgate.net This FN matrix can then act as a template, concentrating procollagen and processing enzymes like BMP-1, thereby nucleating and organizing collagen fibril assembly. researchgate.netnih.gov Collagen-binding integrins (e.g., α2β1, α11β1) can also directly interact with collagen to assist in its assembly. researchgate.net This cell-directed process ensures that fibril formation occurs at specific sites, under cellular control. nih.gov
Cross-Link Formation: Following fibril assembly, LOX acts on the lysine and hydroxylysine residues within the aligned tropocollagen molecules, catalyzing the oxidative deamination that initiates the formation of covalent cross-links, including Δ-DHLNL. mdpi.commdpi.com This final step locks the molecules into a stable, insoluble fibrillar network, providing the tissue with its requisite tensile strength. nih.gov
Regulatory Feedback Mechanisms in Collagen Cross-Linking Homeostasis
The maintenance of tissue integrity requires that collagen synthesis, deposition, and cross-linking are balanced by degradation and turnover. This homeostasis is partly maintained through intricate feedback mechanisms that can sense and respond to changes in the ECM. nih.gov
LOX Propeptide (LOX-PP) Inhibition: The propeptide cleaved from pro-LOX during its activation is not merely a byproduct. Studies have shown that the lysyl oxidase propeptide (LOX-PP) can function as a feedback inhibitor. nih.gov For example, LOX-PP has been found to inhibit smooth muscle cell proliferation and signaling pathways, suggesting it may serve to limit cellular activities associated with excessive matrix production and remodeling. nih.gov
Mechanical Feedback: The mechanical properties of the ECM, which are heavily influenced by the density and type of collagen cross-links, can in turn regulate the behavior of resident cells. nih.gov An ECM with defective cross-linking, for instance, was found to increase the proliferation and alkaline phosphatase activity of osteoblastic cells. plos.org This suggests that cells can sense the mechanical state of their surrounding matrix and alter their synthetic or remodeling activities in response, forming a mechanochemical feedback loop. In one study, inhibiting LOX with β-aminopropionitrile (BAPN) led to an increase in Lox gene expression in osteoblastic cells, potentially as a compensatory response to the reduced cross-linking. plos.org
TGF-β/LOX Feedback Loop: A feedback loop between TGF-β and LOX has been characterized in muscle development. nih.govbiologists.com LOX secreted by myofibers can attenuate TGF-β signaling, which normally inhibits muscle differentiation and promotes connective tissue formation. biologists.com This reciprocal regulation helps maintain a dynamic homeostasis between the muscle and its surrounding connective tissue. biologists.com Such loops likely exist in other tissues to balance matrix deposition and remodeling. researchgate.net
These feedback systems are crucial for normal tissue development and repair and for preventing pathological states like fibrosis, where dysregulation of these loops can lead to a vicious cycle of excessive matrix stiffening and deposition. nih.govresearchgate.net
Involvement in Biological Processes and Experimental Models
Developmental Biology of Connective Tissues
The development of connective tissues is a highly orchestrated process involving the synthesis and assembly of various ECM components to create tissues with specific mechanical properties. frontiersin.org The formation of stable collagen cross-links like Δ-HLNL is fundamental to this process, providing structural integrity and tensile strength to newly formed tissues. frontiersin.org Connective tissues are broadly composed of cells, ground substance, and fibers, with the primary cell being the fibroblast, which produces and maintains the ECM. kenhub.com
During the maturation of connective tissues, the profile of collagen cross-links undergoes significant changes. Initially, the reducible cross-links, including delta-hydroxylysylnorleucine, are predominant in young, newly synthesized collagen. These cross-links are essential for the initial stabilization of the collagen fibrils.
As tissues mature, these reducible aldimine and keto-imine cross-links are progressively converted into more stable, non-reducible, multivalent cross-links. This conversion process enhances the biomechanical strength and insolubility of the collagenous matrix. Therefore, the concentration of Δ-HLNL is typically higher in fetal and young tissues compared to adult tissues, where it is gradually replaced by mature cross-links. This shift reflects the dynamic nature of the ECM during growth and development, moving from a phase of rapid synthesis and assembly to one of greater stability and permanence. Research on human intervertebral discs has shown that the levels of reducible cross-links, including Δ-HLNL, vary across different regions of the tissue, indicating regional differences in matrix turnover and maturation. nih.gov
Table 1: Regional Variation of Reducible Collagen Cross-links in Human Intervertebral Disc
| Disc Region | Relative Level of Reducible Cross-links |
|---|---|
| Outer Anulus Fibrosus | Low |
| Inner Anulus Fibrosus | Intermediate |
| Nucleus Pulposus | High |
Data based on findings indicating that reducible cross-links increase from the outer anulus fibrosus into the nucleus pulposus. nih.gov
Organogenesis, the formation of organs, relies on precise interactions between cells and the ECM. imrpress.com The structural framework provided by the ECM, stabilized by cross-links such as Δ-HLNL, is critical for guiding cell migration, differentiation, and tissue shaping (morphogenesis). imrpress.com
Lung Development: The development of the lung involves a complex series of branching morphogenesis events to form the airway tree. mdpi.comnih.gov This process requires a dynamic yet stable ECM to support the budding and extension of epithelial tubules into the surrounding mesenchyme. imrpress.commdpi.com The collagenous matrix, stabilized by Δ-HLNL, provides the necessary mechanical support and signaling cues for these morphogenetic movements. imrpress.com The lung's development progresses through embryonic, pseudoglandular, canalicular, saccular, and alveolar stages, each characterized by significant ECM remodeling. mdpi.comnih.gov The initial establishment of the bronchial tree and subsequent formation of gas-exchange units are dependent on the integrity of this matrix. mdpi.comnih.gov
Bone Development: In bone, or osseous tissue, the collagen matrix serves as the scaffold upon which minerals are deposited. nih.gov During bone formation (osteogenesis), osteoblasts secrete type I collagen, which is then cross-linked to form a resilient framework. nih.gov Δ-HLNL and other cross-links are vital for the tensile strength of the organic component of bone, preventing fractures. The process begins with loose connective tissue being filled by mesenchymal cells that differentiate into osteoblasts, which then secrete the unmineralized bone matrix (osteoid). nih.gov The proper cross-linking of this osteoid is a prerequisite for its subsequent mineralization and the formation of mechanically competent bone tissue.
Remodeling of the Extracellular Matrix in Physiological Contexts
ECM remodeling is a continuous process in adult tissues, essential for maintaining tissue function, adapting to mechanical stress, and repairing damage. nih.gov This remodeling involves a delicate balance between the synthesis of new ECM components and the degradation of old ones, a process where the formation of Δ-HLNL signifies active collagen turnover. nih.gov
In adult organisms, connective tissues constantly adapt to their functional demands. Tissue homeostasis is the maintenance of this steady state. nih.govnih.gov For instance, in response to increased mechanical load, tissues like tendons and ligaments will remodel their ECM to become stronger. nih.gov This adaptive response involves the synthesis of new collagen and the formation of Δ-HLNL cross-links, mediated by enzymes like lysyl oxidase. nih.govfrontiersin.org This turnover ensures that the tissue remains optimized for its physiological role. The presence of Δ-HLNL in adult tissues, albeit at lower levels than in developing tissues, is an indicator of this ongoing, healthy remodeling process that is crucial for tissue integrity. nih.govnih.gov
Following an injury, the body initiates a complex repair process that often recapitulates developmental mechanisms. nih.gov The restoration of tissue architecture and function involves the formation of a provisional matrix, followed by the deposition of a collagen-rich scar tissue. semanticscholar.org
In experimental models of tissue injury, an upregulation of lysyl oxidase activity and a subsequent increase in the formation of reducible cross-links like Δ-HLNL are observed during the proliferative phase of healing. nih.gov This is part of the process of forming granulation tissue, a temporary structure rich in fibroblasts, new blood vessels, and newly synthesized collagen. nih.gov The initial stabilization of this new collagen network by Δ-HLNL is critical for wound closure and the restoration of mechanical strength. nih.gov As the wound matures, these cross-links are remodeled, contributing to the final properties of the scar tissue. semanticscholar.org
Alterations in Experimental Models of Connective Tissue Pathologies
Many connective tissue diseases are characterized by defects in ECM components or the enzymes that modify them. nih.govmdpi.com Experimental models of these pathologies often show distinct alterations in the profile of collagen cross-links, including Δ-HLNL.
In models of fibrotic diseases, such as liver or lung fibrosis, there is an excessive deposition of ECM. This process is associated with increased lysyl oxidase activity and, consequently, elevated levels of collagen cross-linking. While essential for stability, excessive or aberrant cross-linking can lead to increased tissue stiffness and organ dysfunction.
Conversely, in certain genetic disorders like some types of Ehlers-Danlos syndrome, defects in collagen synthesis or processing can lead to a deficiently cross-linked ECM, resulting in tissue fragility. nih.gov Studies on human pathological conditions provide insight into the changes seen in experimental models. For example, in human scoliotic intervertebral discs, the levels of reducible cross-links were found to be significantly higher on the convex side compared to the concave side. nih.gov This change in the cross-link profile is indicative of increased matrix turnover and remodeling, which likely contributes to the progression of the disorder. nih.gov
Table 2: Reducible Cross-link Levels in Scoliotic Intervertebral Disc
| Side of Disc Curvature | Relative Level of Reducible Cross-links |
|---|---|
| Convex Side | Significantly Higher |
| Concave Side | Lower |
Data derived from biochemical studies on human scoliotic discs. nih.gov
These findings in human diseases are mirrored in animal models, which are crucial for studying the pathomechanisms of connective tissue disorders and for the preclinical development of new therapies. nih.govyoutube.com
Fibrotic Processes (e.g., Experimental Fibrosis Models, Keloid Tissue Analysis in Research)
Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to scarring and organ dysfunction. The stability and turnover of this matrix are heavily influenced by collagen cross-linking.
Experimental Fibrosis Models : Animal models are crucial for investigating the mechanisms of fibrosis. In models of pulmonary fibrosis, changes in collagen cross-links serve as molecular markers for disease progression. For instance, studies on lung tissue from patients with Adult Respiratory Distress Syndrome (ARDS), an acute fibrotic condition, show significant elevations in the ratio of dihydroxylysinonorleucine (DHLNL) to HLNL. nih.gov This suggests that an increase in this ratio may mark an acute fibrotic event. nih.gov In contrast, chronic lung fibrosis is associated with increased levels of the mature cross-link, hydroxypyridinium (OHP). nih.gov These changes are often linked to increased activity of lysyl hydroxylase, an enzyme critical for collagen modification. nih.gov Animal models of lung fibrosis, such as those induced by bleomycin, are used to study these molecular changes and test potential therapeutic interventions. dergipark.org.trucsf.edumdpi.com
Keloid Tissue Analysis : Keloids are a type of raised scar that results from an overly aggressive healing process, characterized by excessive collagen deposition. nih.govmednexus.org Research on keloid tissue reveals significant alterations in collagen post-translational modifications. nih.gov The levels of the reducible cross-links, including dehydro-hydroxylysinonorleucine and dehydro-histidinohydroxymerodesmosine, are markedly higher in keloids compared to normal skin—in some cases, up to six times higher. nih.gov Furthermore, keloids contain significant amounts of hydroxylysine-aldehyde derived cross-links like dehydro-dihydroxylysinonorleucine and the mature cross-link pyridinoline (B42742), which are typically characteristic of skeletal tissues. nih.gov This altered cross-linking profile indicates that keloid-forming cells are phenotypically different and produce a more stable, highly cross-linked collagen, contributing to its accumulation. nih.gov In vitro models using keloid-derived fibroblasts have shown an exaggerated production of ECM in response to injury, further supporting the role of altered collagen metabolism in keloid formation. nih.gov
| Condition | Experimental Model/Tissue | Key Findings Regarding Cross-links | Reference |
|---|---|---|---|
| Acute Lung Fibrosis (ARDS) | Human Lung Tissue | Significant elevation in the DHLNL:HLNL ratio. | nih.gov |
| Chronic Lung Fibrosis (ILD) | Human Lung Tissue | Significant increase in hydroxypyridinium (OHP) content. | nih.gov |
| Infant Respiratory Distress Syndrome (IRDS) | Human Lung Tissue | Increased amounts of this compound (DHLNL). | nih.gov |
| Keloids | Human Keloid Tissue | Significantly higher levels of dehydro-hydroxylysinonorleucine and dehydro-histidinohydroxymerodesmosine (up to six-fold). Presence of dehydro-dihydroxylysinonorleucine and pyridinoline. | nih.gov |
Connective Tissue Abnormalities in Nutritional Deficiency Models (e.g., Vitamin B6 Deficiency Effects on Bone Collagen)
Nutritional factors are essential for the proper synthesis and maturation of collagen. Deficiencies in certain vitamins can lead to significant connective tissue abnormalities.
Vitamin B6 Deficiency Effects on Bone Collagen : Vitamin B6, in its active form pyridoxal (B1214274) phosphate (B84403) (PLP), is a crucial cofactor for the enzyme lysyl oxidase. typeset.io Lysyl oxidase initiates the formation of collagen cross-links by catalyzing the oxidative deamination of lysine (B10760008) and hydroxylysine residues. semanticscholar.org A deficiency in vitamin B6 impairs this process, leading to altered collagen structure and reduced tissue strength. typeset.iosemanticscholar.orgnih.gov
| Parameter | Observation in B6-Deficient Chicks | Implication | Reference |
|---|---|---|---|
| Collagen Extractability | Significantly increased (20% vs. 10% in controls). | Reduced collagen cross-linking and stability. | nih.gov |
| Reducible Cross-links (DHLNL) | Increased amount. | Alteration in the cross-linking pathway. | nih.gov |
| Fracture Load | Decreased. | Compromised bone mechanical strength. | nih.gov |
| Bone Mineral Content | No significant change. | The defect primarily lies in the organic matrix (collagen). | nih.gov |
Age-Related Changes in Collagen Cross-Linking (e.g., in Skin and Bone Models)
The process of aging brings about predictable changes in the structure and function of connective tissues, largely due to alterations in collagen cross-linking.
Changes in Skin and Bone Models : The profile of collagen cross-links evolves throughout an organism's lifespan. In early development, the reducible, difunctional cross-links like this compound are more prevalent. nih.gov As the tissue matures, these are gradually replaced by more stable, non-reducible, trifunctional cross-links such as hydroxypyridinium. nih.gov
Studies analyzing tissues from rats and monkeys have shown that biological aging regulates these changes in a somewhat predictable manner, especially during the first half of the lifespan. nih.gov For example, this compound tends to disappear from the skin postnatally. nih.gov In both skin and lung tissue, there is a rapid decrease in the content of difunctional cross-links during early growth and development. nih.gov This is followed by a gradual increase in mature cross-links like hydroxypyridinium in lung tissue. nih.gov However, the changes in the latter half of the lifespan are less consistent, with some studies showing a decrease in certain mature cross-links in very old animals, suggesting a complex and not fully understood process of collagen aging. nih.gov
Collagen Modifications in Uremic States (e.g., Rat Models)
Uremia, a condition resulting from kidney failure, leads to the accumulation of various toxins in the body, which can affect multiple organ systems, including the connective tissues.
Rat Models of Uremia : To study the systemic effects of kidney failure, researchers utilize rat models where uremia is induced, often by surgical resection of renal tissue to create varying degrees of stable uremia. nih.gov These models allow for the investigation of how uremic toxins impact biological processes. One such toxin, indoxyl sulfate, has been shown to accumulate in the brain and is associated with neurobehavioral changes in rat models. nih.gov While direct studies on δ-Hydroxylysylnorleucine in uremic collagen modifications are less common, the principle of uremic toxins affecting protein structure and function is well-established. Given that collagen metabolism is a complex process involving numerous enzymatic steps, it is plausible that the uremic environment could lead to alterations in collagen cross-linking, thereby contributing to the connective tissue pathologies seen in patients with chronic kidney disease.
Interactions with Cellular Receptors and Signaling Pathways in ECM Environment
Cell-Matrix Adhesion and Mechanotransduction
Cells connect to the ECM primarily through integrins, which are transmembrane receptors that bind to specific ECM components. cellsignal.comsigmaaldrich.com These connections, known as focal adhesions, are not static; they are dynamic structures that transmit mechanical signals from the ECM to the cell's interior, a process called mechanotransduction. cellsignal.comfrontiersin.org
The degree and type of collagen cross-linking, which includes δ-Hydroxylysylnorleucine, directly influence the stiffness and mechanical properties of the ECM. frontiersin.orgnih.gov A stiffer matrix, resulting from increased cross-linking, can promote cancer cell growth and migration. nih.gov This is because the mechanical cues from the stiff ECM are transduced through focal adhesions to the cell's cytoskeleton, activating signaling pathways that can alter gene expression and promote invasive phenotypes. frontiersin.org For instance, in breast cancer models, increased collagen density and the resulting matrix stiffness have been found to enhance cell-matrix adhesion and promote cell migration. nih.gov
Influence on Cell Phenotype and Behavior in Research Models
The physical and biochemical properties of the ECM, shaped in part by collagen cross-links, can profoundly influence cell phenotype and behavior. mdpi.com The way cells sense and respond to their environment is a key factor in processes like differentiation, proliferation, and migration. mdpi.comnih.gov
Comparative Analysis with Other Collagen Cross Links
Distinctions between Reducible and Non-Reducible Cross-Links
Collagen cross-linking is a dynamic process that begins with the formation of divalent, chemically reducible cross-links, which act as intermediates. meatscience.org These initial links are characterized by Schiff base or oxo-imine structures that can be stabilized in the laboratory by reduction with agents like sodium borohydride (B1222165), making them "reducible". meatscience.org Δ-HLNL falls into this category.
With tissue maturation, the concentration of these reducible cross-links, including Δ-HLNL, decreases significantly. nih.govportlandpress.com They are gradually replaced by more complex, multivalent, and chemically stable cross-links that cannot be reduced by borohydride and are thus termed "non-reducible". meatscience.orgnih.gov This maturation process involves the conversion of the initial reducible cross-links into mature forms, such as the pyridinolines. nih.govwikipedia.org The transition from a high proportion of reducible to non-reducible cross-links is a hallmark of maturing connective tissue, reflecting an increase in the stability and tensile strength of the collagen matrix. meatscience.orgnih.gov While reducible cross-links are abundant in newly synthesized collagen and in tissues with high turnover rates, mature tissues are dominated by their non-reducible successors. nih.govunc.edu
Comparison with Other Lysine-Derived Cross-Links
The specific type of reducible cross-link formed is determined by the nature of the reacting amino acid residues, which are themselves products of post-translational modifications. The formation of these cross-links is initiated by the enzyme lysyl oxidase, which converts specific lysine (B10760008) or hydroxylysine residues in the telopeptide regions of collagen into reactive aldehydes. physiology.orgcreative-proteomics.comnih.gov
delta-Hydroxylysylnorleucine (Δ-HLNL) is formed from the condensation of a hydroxylysine-derived aldehyde (hydroxyallysine) with a lysine residue. nih.gov
Dihydroxylysinonorleucine (DHLNL) results from the reaction between a hydroxyallysine and a hydroxylysine residue. nih.govnih.gov Its formation indicates a higher degree of lysine hydroxylation, which is a critical preceding step. creative-proteomics.com
Lysinonorleucine (LNL) is formed when a lysine-derived aldehyde (allysine) condenses with a lysine residue. nih.gov
The relative abundance of these cross-links varies between tissues and is influenced by the activity of enzymes like lysyl hydroxylases. nih.gov For example, porcine aortic endothelium synthesizes all three: DHLNL, HLNL, and LNL. nih.gov In contrast, human umbilical endothelium primarily produces DHLNL. nih.gov The ratio between DHLNL and HLNL can be an indicator of specific enzymatic activity; for instance, increased expression of the enzyme lysyl hydroxylase 2b (LH2b) leads to a higher DHLNL/HLNL ratio. nih.gov These variations underscore the tissue-specific regulation of cross-linking pathways to meet distinct biomechanical demands.
| Cross-Link | Precursor 1 (Aldehyde) | Precursor 2 (Amine Group) | Resulting Structure |
|---|---|---|---|
| delta-Hydroxylysylnorleucine (Δ-HLNL) | Hydroxyallysine | Lysine | Divalent, Reducible |
| This compound (DHLNL) | Hydroxyallysine | Hydroxylysine | Divalent, Reducible |
| Lysinonorleucine (LNL) | Allysine (B42369) | Lysine | Divalent, Reducible |
Functional Divergence from Aldimine and Pyridinoline (B42742) Cross-Links
The function of Δ-HLNL as a reducible cross-link can be further contextualized by comparing it to other cross-link families.
Aldimine Cross-Links : Δ-HLNL belongs to the broad category of aldimine or Schiff base cross-links. However, a key distinction arises based on its precursor. When the aldehyde is derived from hydroxylysine, as in the case of Δ-HLNL, the resulting aldimine bond can undergo a spontaneous Amadori rearrangement to form a more stable, but still reducible, oxo-imine (keto-amine) structure. meatscience.org This rearrangement confers greater chemical stability compared to aldimine cross-links derived purely from lysine aldehydes. meatscience.org This inherent stability is thought to be important, though the precise functional advantage is not fully resolved. meatscience.org
Pyridinoline Cross-Links : The most significant functional divergence is seen when comparing Δ-HLNL to pyridinoline cross-links, such as hydroxylysylpyridinoline (HP or PYD) and lysylpyridinoline (LP or DPD). wikipedia.orgactaorthop.org Pyridinolines are mature, trivalent, non-reducible cross-links formed from the condensation of two reducible keto-amine precursors. nih.govwikipedia.org They are not present in newly synthesized collagen but accumulate with age, providing maximum stability and rigidity to the tissue. nih.govwikipedia.org Fibrotic tissues, for instance, are characterized by an excessive accumulation of collagen with high levels of pyridinoline cross-links, contributing to the tissue's pathological stiffness. dupuytrens.org Therefore, Δ-HLNL represents an intermediate stage, providing initial stability, while pyridinolines represent the final, locked-in state of the collagen fibril network, conferring long-term resistance to mechanical and enzymatic degradation. meatscience.orgnih.gov
| Cross-Link Type | Chemical Nature | Function | Stage in Maturation |
|---|---|---|---|
| delta-Hydroxylysylnorleucine (Δ-HLNL) | Divalent, Reducible (Keto-amine) | Initial intermolecular stabilization | Immature/Intermediate |
| Aldimine (Lysine-derived) | Divalent, Reducible (Aldimine) | Initial intermolecular stabilization | Immature/Intermediate |
| Pyridinoline (e.g., HP, LP) | Trivalent, Non-Reducible | Mature, long-term stabilization, tissue rigidity | Mature |
Future Research Directions and Unresolved Questions
Development of Novel High-Resolution Analytical Techniques for Isomer Differentiation
A significant hurdle in the comprehensive analysis of δ-HLNL lies in the differentiation of its various isomers. The enzymatic and non-enzymatic reactions that form these cross-links can result in a variety of stereoisomers, each potentially possessing distinct biological activities. Current methodologies, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been instrumental in quantifying total δ-HLNL. However, these techniques often fall short in providing the high-resolution separation required to distinguish between subtle isomeric forms.
Future research will necessitate the development and refinement of advanced analytical platforms. High-resolution mass spectrometry, with its capacity for precise mass determination and fragmentation analysis, holds promise for distinguishing isomers based on subtle differences in their mass-to-charge ratios and fragmentation patterns. Furthermore, the exploration of techniques like ion mobility-mass spectrometry (IM-MS) could provide an additional dimension of separation based on the shape and size of the isomeric ions. Capillary electrophoresis (CE), known for its high separation efficiency for closely related molecules, also presents a promising avenue for isomer differentiation, particularly when coupled with sensitive detection methods like mass spectrometry. The development of these novel analytical strategies will be paramount for accurately correlating specific δ-HLNL isomers with physiological and pathological states.
Deeper Elucidation of Stereospecific Roles in Biological Processes
The existence of multiple δ-HLNL stereoisomers begs the question of their individual biological roles. It is plausible that different isomers confer distinct biomechanical properties to collagen fibrils or interact differently with other ECM components and cellular receptors. A deeper elucidation of these stereospecific functions is a critical area for future investigation.
This will require the synthesis of pure stereoisomers of δ-HLNL to be used in in vitro and in cellulo experiments. By incorporating these specific isomers into collagenous matrices, researchers can assess their impact on fibril architecture, tensile strength, and enzymatic degradation. Furthermore, studying the interactions of these isomers with cells will shed light on their potential roles in mechanotransduction and cell signaling. Understanding the stereospecific roles of δ-HLNL will provide a more granular view of how collagen cross-linking contributes to tissue homeostasis and disease pathogenesis.
Unraveling the Precise Regulatory Networks Governing Delta-Hydroxylysylnorleucine Formation and Degradation
The formation of δ-HLNL is initiated by the enzymatic activities of lysyl hydroxylases and lysyl oxidases. However, the precise regulatory networks that govern the expression, activity, and localization of these enzymes, and consequently the formation of δ-HLNL, are not fully understood. Future research must focus on unraveling these complex regulatory pathways.
This includes investigating the transcriptional and post-transcriptional regulation of the genes encoding for lysyl hydroxylases and lysyl oxidases in response to various physiological and pathological stimuli. Moreover, the signaling pathways that modulate the activity of these enzymes, such as post-translational modifications and cofactor availability, need to be delineated. A crucial and largely unexplored area is the degradation of δ-HLNL. Identifying the enzymes and pathways responsible for the turnover of this cross-link is essential for understanding ECM remodeling in both health and disease. Uncovering these regulatory networks will provide potential therapeutic targets for modulating collagen cross-linking in fibrotic diseases and other connective tissue disorders.
Investigation of its Significance in Less Explored Extracellular Matrix Niches
While the role of collagen cross-linking is well-studied in fibrillar collagens of tissues like bone and tendon, the significance of δ-HLNL in less explored ECM niches remains an open question. These specialized microenvironments, such as the basement membrane and the pericellular matrix, have unique compositions and functions that are critical for tissue organization and cell behavior.
Future investigations should aim to quantify the abundance and isomeric profile of δ-HLNL in these specialized niches and determine its contribution to their unique biomechanical properties. For instance, in the basement membrane, a thin, sheet-like ECM layer, δ-HLNL may play a role in regulating its integrity and filtration properties. In the pericellular matrix, which immediately surrounds cells, this cross-link could influence cell-matrix interactions and mechanosensing. Exploring the role of δ-HLNL in these less-charted territories will broaden our understanding of its functional versatility within the ECM.
Integration with Multi-Omics Data for Systems-Level Understanding of ECM Dynamics
To gain a holistic understanding of the role of δ-HLNL in ECM dynamics, it is imperative to move beyond single-molecule studies and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to construct comprehensive models of ECM metabolism and remodeling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
